REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:17])[N:6]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2O)[CH:7]=1.[OH2:18]>N1C=CC=CC=1.[O-2].[O-2].[O-2].[Cr+6]>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:17])[N:6]([CH2:8][C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:18])[CH:7]=1 |f:3.4.5.6|
|
Name
|
5-chloro-1-(2-hydroxyphenethyl)pyrimidin-2-one
|
Quantity
|
251 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(N(C1)CCC1=C(C=CC=C1)O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
408 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
the products were extracted with ethyl acetate (150 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with N-hydrochloric acid (2×25 ml) and water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a solid (271 mg)
|
Type
|
CUSTOM
|
Details
|
Crystallisation of this from ethanol
|
Type
|
CUSTOM
|
Details
|
followed by purification of the mother liquor material by preparative-layer chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(N(C1)CC(=O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |